molecular formula C16H18N2O3 B5364958 N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea

N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea

Cat. No. B5364958
M. Wt: 286.33 g/mol
InChI Key: NCPFWKHABAKXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea, also known as MMPU, is a synthetic compound that has been studied for its potential applications in various fields of science. MMPU is a white crystalline powder and has a molecular formula of C15H18N2O3. This compound has been the subject of several scientific studies due to its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cancer cells. This compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of certain receptors, such as the epidermal growth factor receptor (EGFR), which is involved in the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of certain inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea for lab experiments is its relatively simple synthesis method. This compound can be synthesized using standard laboratory equipment, making it easily accessible for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea. One potential direction is the development of new cancer treatments based on the anti-cancer properties of this compound. Another potential direction is the development of new anti-inflammatory drugs based on the anti-inflammatory properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3-methoxyaniline in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline powder. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-(3-methoxyphenyl)urea has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-7-8-15(21-3)14(9-11)18-16(19)17-12-5-4-6-13(10-12)20-2/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFWKHABAKXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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